N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11(16)12(17)14-5-9(15)8-6-18-10-4-2-1-3-7(8)10/h1-4,6,9,15H,5H2,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGLVXSGHORKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Structural Components
The target compound comprises two critical moieties:
Stepwise Synthesis Protocol
Synthesis of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
The precursor is synthesized via a three-step sequence:
- Nucleophilic substitution : Reacting benzo[b]thiophene-3-carbaldehyde with hydroxylamine to form an oxime intermediate.
- Reduction : Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C to reduce the oxime to the primary amine.
- Hydroxyethylation : Introducing a hydroxyethyl group via reductive amination with ethylene glycol under palladium catalysis.
Critical Parameters :
- Temperature control (<5°C) to prevent side reactions.
- Anhydrous conditions to avoid hydrolysis of intermediates.
Oxalamide Formation
The amine intermediate is coupled with oxalyl chloride to form the oxalamide linkage:
Reaction Setup :
Workup :
Yield Optimization :
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Solvent and Catalyst Screening
Comparative studies identify optimal conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tetrahydrofuran | Triethylamine | 0–5 | 78 | 95 |
| Dichloromethane | DMAP | 25 | 82 | 97 |
| Acetonitrile | None | 40 | 65 | 89 |
Key Insight : Dichloromethane with 4-dimethylaminopyridine (DMAP) enhances nucleophilicity, improving coupling efficiency.
Purification and Analytical Validation
Chromatographic Techniques
Case Studies and Yield Optimization
Large-Scale Production
A pilot-scale synthesis (500 g batch) achieved 89% yield using:
Troubleshooting Common Issues
- Low Yield : Caused by moisture ingress; resolved using molecular sieves (3Å).
- Impurities : Remove unreacted amine via acid-base extraction (pH 4–5).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anti-cancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Analogues
The following table summarizes key oxalamide derivatives and their comparative features:
Key Comparative Insights
This contrasts with N-(heptan-4-yl)benzamide analogs, where ester hydrolysis dominated over amide cleavage .
Bioactivity :
- Antiviral oxalamides (e.g., compounds 13–15) demonstrate that substituents like thiazolyl and chlorophenyl are critical for targeting viral entry . The benzo[b]thiophen-3-yl group in the target compound may offer unique steric or electronic effects for modulating bioactivity.
Thermal Stability :
- Hydroxyethyl-substituted oxalamides (e.g., N,N'-bis(2-hydroxyethyl)oxalamide derivatives) exhibit enhanced thermal stability, making them suitable for polyurethane synthesis . The target compound’s hydroxyethyl chain may similarly improve thermal resilience.
Synthetic Flexibility: The hydroxyethyl group in the target compound resembles directing groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H functionalization .
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial, antioxidant, anti-cancer, and anti-inflammatory activities, alongside its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.42 g/mol
- CAS Number : 2034571-20-3
The compound features a benzo[b]thiophene moiety, which is known for enhancing bioactivity due to its ability to interact with various biological targets.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against gram-positive and gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential enzymes, leading to cell death.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
2. Antioxidant Properties
Studies have demonstrated that this compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. The hydroxyl group in the structure is believed to play a crucial role in scavenging free radicals.
3. Anti-Cancer Potential
Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the activation of specific signaling pathways associated with programmed cell death.
4. Anti-Inflammatory Effects
The compound has shown potential as an anti-inflammatory agent, possibly by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cell Membrane Disruption : The compound may insert into bacterial membranes, altering permeability.
- Enzyme Inhibition : It potentially inhibits enzymes critical for bacterial survival and proliferation.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through receptor-mediated mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the effectiveness of this compound against various pathogens. The results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
-
Antioxidant Activity Assessment :
- Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that the compound effectively scavenges free radicals, highlighting its antioxidant capacity.
-
Cancer Cell Line Studies :
- In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anti-cancer drug.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide and its derivatives?
- Methodological Answer : The synthesis typically involves coupling a benzo[b]thiophene derivative with an oxalamide precursor. For example, asymmetric oxalamide ligands can be prepared via condensation reactions between substituted amines and oxalyl chloride derivatives under inert conditions. Ethanol or methanol is often used as a solvent, and the reaction progress is monitored via TLC or LC-MS. Post-synthesis purification employs column chromatography or recrystallization .
- Key Considerations : Steric hindrance from the benzo[b]thiophene moiety may require optimized reaction temperatures (e.g., 50–80°C) to achieve acceptable yields. Stereochemical outcomes should be verified using -NMR and -NMR to confirm regioselectivity .
Q. How can the crystal structure of this compound be determined, and which software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a high-quality crystal mounted on a diffractometer (e.g., Bruker D8 Venture). The SHELX suite (SHELXT for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen bonding networks and torsion angles are analyzed to confirm molecular geometry .
- Example : In related oxalamide-copper coordination polymers, SHELXL refined structures with R-factors < 0.05, revealing helical substructures and intermolecular hydrogen bonds critical for stability .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR in DMSO- or CDCl identify proton environments and confirm functional groups (e.g., oxalamide NH at δ ~10 ppm ).
- LC-MS/HRMS : Validates molecular weight and purity (e.g., APCI+ mode for detecting [M+H] ions ).
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and hydroxyl groups (~3200–3500 cm) .
Advanced Research Questions
Q. How does conformational flexibility of the oxalamide group influence molecular interactions in coordination polymers?
- Methodological Answer : The cis-trans isomerism of the oxalamide moiety allows tunable metal-ligand coordination. For example, in copper(II) complexes, trans-oxamidate bridges enable 2D polymeric structures with syn-anti carboxylate linkages, as shown by SC-XRD. Magnetic susceptibility measurements (SQUID magnetometry) reveal antiferromagnetic interactions between Cu centers at low temperatures .
- Data Contradiction : While some studies report planar benzothiophene rings (r.m.s. deviation < 0.01 Å), others observe slight distortions (dihedral angles ~60–88° with tetrazole rings), suggesting steric or electronic effects from substituents .
Q. What strategies resolve contradictions in pharmacological activity data for benzo[b]thiophene-oxalamide hybrids?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 μM) in cell-based assays (e.g., HIV entry inhibition ) to establish EC.
- Structural Analog Comparison : Compare IC values of derivatives with varied substituents (e.g., fluorine vs. methoxy groups) to identify pharmacophores. For instance, anti-inflammatory activity in similar compounds correlates with electron-withdrawing groups on the benzothiophene ring .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., HIV gp120 for entry inhibitors ).
Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and hydration effects .
- pKa Prediction : Tools like MarvinSketch estimate ionization states, critical for bioavailability (e.g., hydroxyl group pKa ~9–10) .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use the TWINABS module in SHELXL to refine data from twinned specimens.
- Disorder Modeling : For flexible side chains (e.g., hydroxyethyl groups), apply PART instructions in SHELXL to split occupancy between positions .
- High Z' Structures : Crystals with Z' > 1 (e.g., two molecules per asymmetric unit) require careful refinement of anisotropic displacement parameters to avoid overfitting .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
